2-bromo-6-methylimidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
2-bromo-6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-4-2-9-3-5(7)10-6(9)8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKMBGJERMFABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(SC2=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289058-10-1 | |
| Record name | 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-amino-4-methylthiazole with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of byproducts .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is influenced by the electron-withdrawing thiazole and imidazole rings, which activate the bromine for displacement.
Mechanistic Insight :
The SNAr mechanism proceeds via a Meisenheimer intermediate stabilized by resonance with the adjacent nitrogen atoms in the fused ring system. Steric hindrance from the methyl group at position 6 slightly reduces reaction rates compared to non-methylated analogs.
Cyclization Reactions
The bromine atom participates in intramolecular cyclization to form polycyclic frameworks.
Key Findings :
-
Cyclization reactions exhibit regioselectivity, favoring formation of 5-membered rings over 6-membered ones .
-
Microwave-assisted methods reduce reaction times from hours to minutes while improving yields by 15–20% .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the brominated position:
| Catalyst System | Partner | Product | Efficiency |
|---|---|---|---|
| Pd(PPh3)4, Suzuki conditions | Arylboronic acids | Biaryl-imidazothiazoles | 45–68% |
| CuI, Ullmann conditions | Phenols | 2-Aryloxy derivatives | 52–60% |
Limitations :
-
The methyl group at position 6 introduces steric constraints, reducing yields compared to des-methyl analogs .
-
Electron-deficient boronic acids exhibit higher reactivity due to enhanced transmetalation rates .
Biological Interaction Studies
Reaction products show structure-dependent bioactivity:
Structure-Activity Relationship :
-
Methoxy substituents enhance membrane permeability but reduce target affinity.
-
Fluorinated derivatives show improved pharmacokinetic profiles .
Stability and Reactivity Trends
Comparative analysis with structural analogs:
| Compound | Halogen Position | Reaction Rate (k, min⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| 2-Bromo-6-methyl | C2 | 0.12 | 180 |
| 5-Bromo-2-methyl | C5 | 0.08 | 165 |
| 6-Bromo-2-methyl | C6 | 0.15 | 195 |
The 2-bromo isomer demonstrates intermediate reactivity between 5- and 6-bromo derivatives, likely due to electronic effects from the fused ring system .
This compound’s versatility in nucleophilic substitutions and cyclizations makes it a valuable scaffold for developing bioactive molecules, particularly antimicrobial and anticancer agents . Future research should explore its use in click chemistry and photoredox catalysis.
Scientific Research Applications
Overview
The imidazo[2,1-b][1,3]thiazole derivatives have shown promising anticancer activity across various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the imidazo and thiazole rings can enhance their potency.
Case Studies
- Synthesis and Testing : A series of thiazole derivatives were synthesized and evaluated for their anticancer potential against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT-116 (colon cancer). Compounds exhibited IC50 values ranging from 2.31 to 9.86 µM, indicating strong activity compared to standard drugs like cisplatin .
- Mechanism of Action : The anticancer mechanism is primarily attributed to the induction of apoptosis via the Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Data Table: Anticancer Activity of Selected Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4c | HepG2 | 2.31 | Apoptosis via Bcl-2 family |
| 4d | HCT-116 | 2.94 | Apoptosis via Bcl-2 family |
| 8c | HepG2 | 4.57 | Apoptosis via Bcl-2 family |
Overview
The compound has also been investigated for its antimicrobial properties against various bacterial strains, showing effectiveness comparable to established antibiotics.
Case Studies
- Antibacterial Testing : A study reported several thiazole derivatives with significant antibacterial activity against Staphylococcus epidermidis, with some compounds exceeding the effectiveness of standard treatments like amphotericin B .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Data Table: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| 42 | Staphylococcus epidermidis | 93.7 | Amphotericin B |
| 43a | E. coli | <50 | Norfloxacin |
Overview
Recent research has highlighted the antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives against various viral infections.
Case Studies
- Evaluation Against Viruses : Compounds were tested against Coxsackie B4 virus and Feline coronavirus. Notably, some derivatives demonstrated effective viral inhibition at low concentrations .
- Future Drug Development : These findings suggest that such compounds could serve as templates for developing new antiviral agents targeting specific viral pathways .
Data Table: Antiviral Activity
| Compound ID | Virus | Effective Concentration (µM) |
|---|---|---|
| 5d | Feline coronavirus | <10 |
| 6d | Coxsackie B4 virus | <15 |
Overview
The anticonvulsant properties of imidazo[2,1-b][1,3]thiazole derivatives have been explored with promising results.
Case Studies
- Testing for Efficacy : In animal models, certain derivatives showed significant protection against seizure induction with effective doses lower than traditional anticonvulsants .
- Mechanism : The anticonvulsant effects are hypothesized to involve modulation of neurotransmitter systems and enhancement of GABAergic activity .
Data Table: Anticonvulsant Activity
| Compound ID | Model | ED50 (mg/kg) |
|---|---|---|
| 1 | PTZ-induced seizures | 18.4 |
| 2 | PTZ-induced seizures | 20.5 |
Mechanism of Action
The mechanism of action of 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity . This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[2,1-b]thiazole core is highly versatile, with substituent positioning critically impacting functionality. Key analogs include:
Key Observations :
- Bromine Position : Bromine at C2 (target compound) vs. C5 () alters steric accessibility and electronic distribution, impacting binding to biological targets.
- Methyl vs. Aryl Groups : Methyl substituents (e.g., C6-CH₃) enhance lipophilicity, while aryl groups (e.g., C6-C₆H₅) may improve π-π stacking in protein binding .
Physicochemical and Drug-Likeness Properties
Imidazo[2,1-b]thiazoles generally comply with Lipinski’s Rule of Five, as demonstrated by in silico studies:
| Parameter | Typical Range for Derivatives | Target Compound (Inferred) |
|---|---|---|
| Molecular Weight | 200–450 Da | ~237 Da (C₆H₅BrN₂S) |
| LogP (Octanol-Water) | 1–3 | ~2.5 (moderate lipophilicity) |
| Hydrogen Bond Donors/Acceptors | ≤2 / ≤5 | 0 / 3 (N and S atoms) |
| Polar Surface Area | 50–100 Ų | ~60 Ų |
Data from and indicate that imidazo[2,1-b]thiazoles exhibit good aqueous solubility and oral bioavailability, with polar surface areas <100 Ų and LogP values <3 . The target compound’s bromine atom may slightly increase molecular weight and polarity compared to non-halogenated analogs.
Biological Activity
2-Bromo-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the biological activities associated with this compound, supported by various studies and data tables that summarize key findings.
Chemical Structure and Properties
The compound this compound features a unique structure that combines an imidazole and thiazole ring system. The presence of the bromine atom contributes to its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several compounds based on this structure and tested them against various bacterial strains. The results indicated that certain derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | S. epidermidis | 19.5 µg/ml |
| 4f | S. epidermidis | 39 µg/ml |
| - | E. coli | Not specified |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy against specific pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. A series of studies have evaluated its cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold were tested for their ability to inhibit tubulin assembly and induce cell cycle arrest in cancer cells.
Key Findings:
- Cytotoxicity : Several analogues showed significant cytotoxicity against HT-29 colon cancer cells, with some compounds causing G2/M phase arrest.
- Mechanism of Action : The most potent compounds inhibited the phosphorylation of Akt, a critical oncoprotein involved in cell survival pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 | <10 | Inhibition of tubulin assembly |
| Compound B | Jurkat | <5 | Akt phosphorylation inhibition |
Anticonvulsant Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anticonvulsant activity. Compounds derived from thiazole systems have shown promise in models of induced seizures.
Study Insights:
- Activity Assessment : Compounds were tested in picrotoxin-induced convulsion models.
- Efficacy : Some derivatives displayed effective protection indices comparable to established anticonvulsants .
| Compound | Model | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound C | PTZ model | 18.4 | 9.2 |
| Compound D | MES model | <20 | Not specified |
Structure-Activity Relationship (SAR)
The biological activities of this compound derivatives can be attributed to specific structural features:
- Substituents : Electron-withdrawing groups enhance antimicrobial activity.
- Ring Modifications : Variations in the thiazole or imidazole rings influence cytotoxic potency and selectivity against cancer cells.
Q & A
Q. What are the standard synthetic protocols for 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting imidazolidine-2-thione with α-bromoacetophenones in ethanol under reflux for 4 hours, followed by neutralization with aqueous NaHCO₃ to yield the target product (69–86% yield) . Alternative routes include cyclization of 2-bromoalkyl thiopyrimidin-6-ones, where bromoalkylthio side chains form the thiazole core . Optimization of solvent (ethanol), reaction time, and pH adjustment is critical for reproducibility.
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : To verify aromatic protons and substituents.
- Mass spectrometry : For molecular weight validation (e.g., MW = 204.29 g/mol for related imidazothiazoles) .
- Elemental analysis : To confirm purity and stoichiometry .
X-ray crystallography may be employed for detailed conformational analysis in related analogs .
Q. What solvents and conditions stabilize this compound during storage?
The compound should be stored in anhydrous, oxygen-free environments (e.g., under argon) at 2–8°C to prevent bromine displacement or oxidation. Acetone or ethanol is recommended for dissolution due to low reactivity with thiazole cores .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of this compound?
- Catalytic systems : Polystyrene-supported palladium(II) complexes enhance Sonogashira coupling efficiency for aryl-substituted derivatives .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclocondensation steps .
- pH control : Neutralization with NaHCO₃ minimizes side reactions during salt formation .
Q. What computational methods predict the bioactivity of this compound derivatives?
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
- Molecular docking : Models interactions with biological targets (e.g., Mycobacterium tuberculosis pantothenate synthetase or GPR18 receptors) to prioritize compounds for synthesis .
Q. How are stability challenges addressed under biological assay conditions?
Q. What methodologies evaluate the antioxidant activity of imidazothiazole derivatives?
Q. How is antimicrobial activity validated against drug-resistant strains?
Q. What in vivo models assess anti-inflammatory activity?
- Carrageenan-induced paw edema : Measures suppression of inflammation in rats (e.g., 40.3% inhibition for 6-arylidenimidazothiazolones) .
- Cytokine profiling : Quantifies IL-6, TNF-α, and NO levels in RAW264.7 macrophages post-LPS stimulation .
Contradictions and Resolutions
- Stability of thiazole vs. thiazine analogs : Thiazines are prone to rearrangement into thiazoles under acidic conditions, necessitating strict pH control during synthesis .
- Bioactivity variability : Substituent position (e.g., para-methoxy vs. para-fluorophenyl) significantly impacts antioxidant efficacy, requiring systematic SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
